molecular formula C4H5FO B3214300 1-Cyclobuten-1-ol, 3-fluoro- CAS No. 113984-63-7

1-Cyclobuten-1-ol, 3-fluoro-

Cat. No.: B3214300
CAS No.: 113984-63-7
M. Wt: 88.08 g/mol
InChI Key: DWVKCVZKUUCPSP-UHFFFAOYSA-N
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Description

1-Cyclobuten-1-ol, 3-fluoro- is an organic compound with the molecular formula C4H5FO It is a fluorinated derivative of cyclobutenol, characterized by a four-membered ring structure with a hydroxyl group and a fluorine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclobuten-1-ol, 3-fluoro- can be synthesized through several methods. One common approach involves the fluorination of cyclobutenol derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of cyclobutenol in an appropriate solvent, such as dichloromethane, at low temperatures.

Industrial Production Methods: Industrial production of 1-Cyclobuten-1-ol, 3-fluoro- may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as distillation and chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobuten-1-ol, 3-fluoro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclobutanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in tetrahydrofuran (THF) at reflux temperature.

    Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of 3-fluorocyclobutenone.

    Reduction: Formation of 3-fluorocyclobutanol.

    Substitution: Formation of 3-azidocyclobuten-1-ol or 3-cyanocyclobuten-1-ol.

Scientific Research Applications

1-Cyclobuten-1-ol, 3-fluoro- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: Investigated for its potential as a bioactive compound. Fluorinated compounds often exhibit enhanced biological activity and stability.

    Medicine: Explored for its potential use in drug development. Fluorine atoms can improve the pharmacokinetic properties of drug candidates.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Cyclobuten-1-ol, 3-fluoro- depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity, leading to improved efficacy and reduced side effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

    1-Cyclobuten-1-ol: The non-fluorinated parent compound.

    3-Chloro-1-cyclobuten-1-ol: A chlorinated analogue.

    3-Bromo-1-cyclobuten-1-ol: A brominated analogue.

Comparison: 1-Cyclobuten-1-ol, 3-fluoro- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. Compared to its non-fluorinated and halogenated analogues, 1-Cyclobuten-1-ol, 3-fluoro- may exhibit enhanced biological activity and improved pharmacokinetic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-fluorocyclobuten-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FO/c5-3-1-4(6)2-3/h1,3,6H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVKCVZKUUCPSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=C1O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80765584
Record name 3-Fluorocyclobut-1-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80765584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113984-63-7
Record name 3-Fluorocyclobut-1-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80765584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Cyclobuten-1-ol, 3-fluoro-
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1-Cyclobuten-1-ol, 3-fluoro-
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